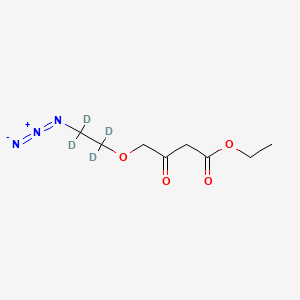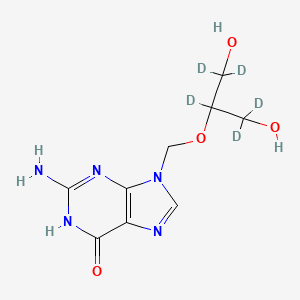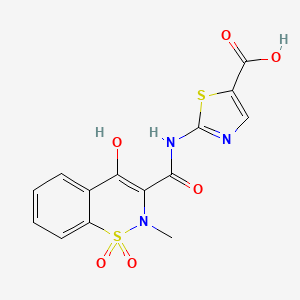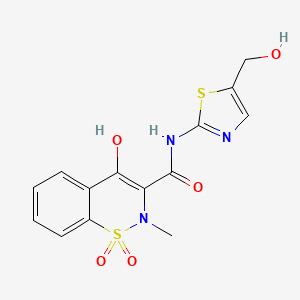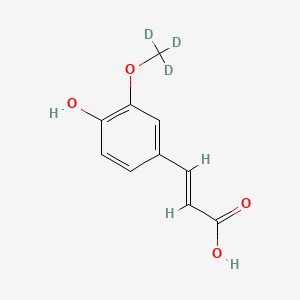
Ferulic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferulic acid is a phenolic antioxidant that is naturally found in bran and bamboo shoots, among other plants . It is a hydroxycinnamic acid, an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is classified as a phenolic phytochemical or polyphenol .
Synthesis Analysis
Ferulic acid derivatives have been designed and synthesized in search of highly active compounds . The design and microwave-assisted synthesis of mono and bis-amide derivatives of ferulic acid have been achieved under solvent-free conditions .Molecular Structure Analysis
Ferulic acid (FA), (3-methoxy-4-hydroxyl cinnamic), with the molecular formula is C10H10O4, is a phenolic organic compound . The presence of further two proton doublets with J= 15 Hz at δ 6.24 and 7.65 suggests the presence of H-2’ and H-1’ in the side chain of the compound respectively .Chemical Reactions Analysis
A theoretical study on the reaction mechanism of FA scavenging two damaging radicals (·OH and ·NO2) was investigated through the density functional theory (DFT) method. Two most possible reaction mechanisms, hydrogen atom transfer (HAT) and radical adduct formation (RAF), were studied .Physical And Chemical Properties Analysis
Ferulic acid is a crystalline powder with a molar mass of 194.18 g/mol . Its melting point ranges from 168 to 172 °C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 372.3±27.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Ferulic Acid-d3 has scientifically proven antioxidant properties . It can be used in the prevention and therapy of diseases induced by oxidative stress . It inhibits the production of reactive oxygen species (ROS) and the activity of aldose reductase .
Anti-inflammatory Effects
Ferulic Acid-d3 also exhibits anti-inflammatory effects . It has been shown to have protective effects on liver injury induced by various factors .
Antibacterial Properties
In addition to its antioxidant and anti-inflammatory properties, Ferulic Acid-d3 has antibacterial properties .
Neuroprotective Action
Ferulic Acid-d3 has been found to have a neuroprotective action . It has potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease .
Liver Disease Treatment
Ferulic Acid-d3 has shown potential in the treatment of liver diseases . It protects liver cells and inhibits liver injury, liver fibrosis, hepatotoxicity, and hepatocyte apoptosis caused by various factors .
Diabetes Management
Ferulic Acid-d3 has been used in the management of diabetes mellitus . A previous study showed that oral administration with Ferulic Acid-d3 at doses of 25 and 50 mg/kg daily for 8 weeks significantly lowered the insulin resistance and decreased the levels of plasma triglycerides (TG), free fatty acid (FFA), cholesterol, and phospholipids in rats fed with a high-fat diet .
Cancer Prevention
Ferulic Acid-d3 has been found to have anticancer properties . It has been shown to have high antiproliferative activity to HT-29 human colon cancer cells .
Cardiovascular Protection
Ferulic Acid-d3 has been shown to protect the cardiovascular system . It inhibits the release of inflammatory mediators, which can help prevent cardiovascular diseases .
Wirkmechanismus
Target of Action
Ferulic Acid-d3, also known as Ferulic Acid (FA), is a phenolic organic compound found in various medicinal plants and food raw materials . It has been found to act on a series of intracellular and extracellular targets, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These targets play crucial roles in cell signaling, apoptosis, and cell cycle regulation.
Mode of Action
FA exhibits various biological activities, such as antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . FA can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .
Biochemical Pathways
FA is involved in the regulation of several signaling pathways. It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . It acts on the PI3K/AKT, Bcl-2, and P53 pathways , which are vital for cell survival, growth, and apoptosis. In addition, FA can suppress oxidative stress by inhibiting the mRNA and protein expression of CYP2E1 .
Pharmacokinetics
It is known that fa shows rapid absorption, high tissue distribution, low bioavailability, rapid metabolism, and elimination after oral administration . The relative bioavailability of FA after transdermal administration can be calculated using a specific equation .
Result of Action
FA has shown to have protective effects on liver injury induced by various factors, mainly through the signal pathways related to TLR4/NF-κB and Keap1/Nrf2 . It can also inhibit liver fibrosis, liver steatosis, and reduce lipid toxicity, improve insulin resistance in the liver, and exert an anti-liver cancer effect .
Action Environment
FA is a natural active substance present in plant cell walls, with antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It is abundant in numerous cereals and grains, fruits and vegetables, some beverages, as well as in monocot plants . The environment, including the presence of other compounds and the pH, can influence the action, efficacy, and stability of FA .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-CGLOQUBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is ferulic acid-d3 used instead of regular ferulic acid in these studies?
A1: Ferulic acid-d3 serves as an internal standard in these studies. [, ] An internal standard is a compound similar to the analyte (ferulic acid in this case) but distinguishable by analytical techniques like mass spectrometry. Introducing a known amount of the internal standard helps to account for variations in sample preparation and analysis, leading to more accurate and reliable quantification of ferulic acid in biological samples.
Q2: How does the use of mass fragmentography coupled with ferulic acid-d3 benefit the analysis of ferulic acid in plasma?
A2: Mass fragmentography, also known as selected ion monitoring (SIM), enhances the sensitivity and specificity of the analysis. [] By focusing on specific ions of both ferulic acid and ferulic acid-d3, the technique minimizes interference from other compounds present in the plasma. This is particularly important for complex biological samples. The use of ferulic acid-d3 further improves the accuracy by providing a direct point of comparison for the analyte's signal, leading to more reliable quantification of ferulic acid concentrations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)


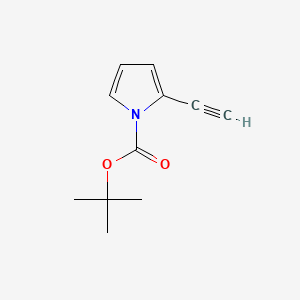

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
